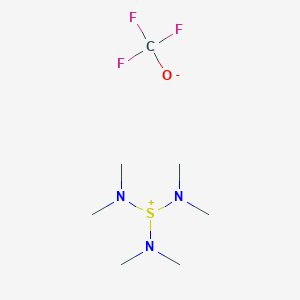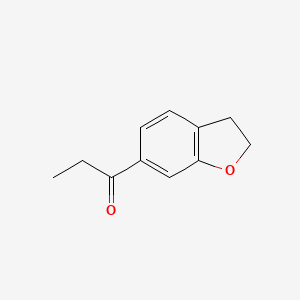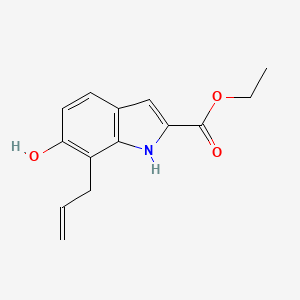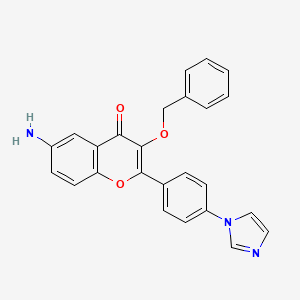
6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is a complex organic molecule that features a combination of imidazole, phenyl, benzyloxy, amino, and benzopyran groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a cyclization reaction involving an aldehyde and an amine in the presence of an acid catalyst.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using a phenyl halide and a Lewis acid catalyst.
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving a phenol and an aldehyde in the presence of an acid catalyst.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via an etherification reaction using benzyl alcohol and a strong base.
Introduction of the Amino Group: The amino group can be introduced via a nucleophilic substitution reaction using an amine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and benzyloxy groups, leading to the formation of corresponding oxides and quinones.
Reduction: Reduction reactions can occur at the imidazole and benzopyran rings, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the phenyl and imidazole rings.
Addition: Addition reactions can occur at the double bonds present in the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Addition: Common reagents include halogens, hydrogen halides, and organometallic reagents.
Major Products
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Addition: Formation of addition products.
科学研究应用
Chemistry
In chemistry, 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is used as a building block for the synthesis of more complex molecules. It is also used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Biology
In biology, the compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and infectious agents.
Industry
In industry, the compound is used in the development of new materials with unique properties, such as improved conductivity, stability, and reactivity.
作用机制
The mechanism of action of 6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. It can also interact with receptors, modulating their activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: A simpler analog with similar imidazole and phenyl groups.
4-(1H-Imidazol-1-yl)indole: A compound with an indole ring instead of a benzopyran ring.
4-(1H-Imidazol-1-yl)benzaldehyde: A compound with an aldehyde group instead of a benzyloxy group.
Uniqueness
6-Amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxy and amino groups enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound for various applications.
属性
分子式 |
C25H19N3O3 |
|---|---|
分子量 |
409.4 g/mol |
IUPAC 名称 |
6-amino-2-(4-imidazol-1-ylphenyl)-3-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C25H19N3O3/c26-19-8-11-22-21(14-19)23(29)25(30-15-17-4-2-1-3-5-17)24(31-22)18-6-9-20(10-7-18)28-13-12-27-16-28/h1-14,16H,15,26H2 |
InChI 键 |
SAPJXFZXIVJLQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(OC3=C(C2=O)C=C(C=C3)N)C4=CC=C(C=C4)N5C=CN=C5 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
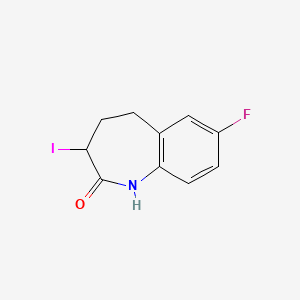
![Cyclohexyl-(2,7-dimethyl-imidazo[1,2-a]pyridin-3-yl)-amine](/img/structure/B8532299.png)
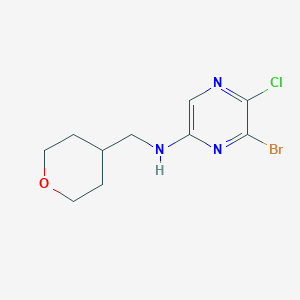
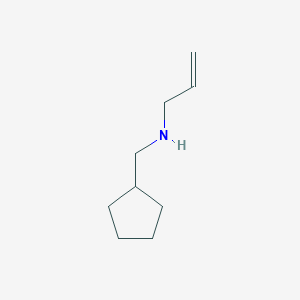
![2-[(3-aminopropyl)amino]-1,4-dihydroquinolin-4-one](/img/structure/B8532330.png)
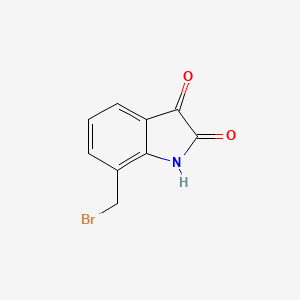
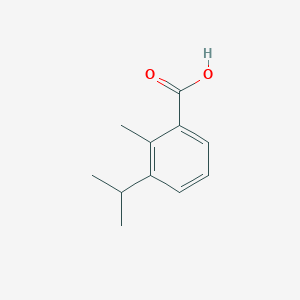
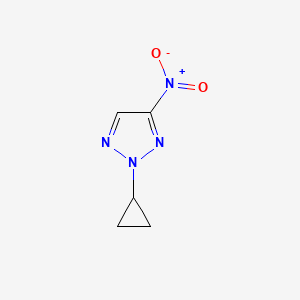
![N-(cyanomethyl)-4-methyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pentanamide](/img/structure/B8532359.png)

![(4-Isopropylphenyl)[(1-phenylpyrazol-4-yl)methyl]amine](/img/structure/B8532376.png)
